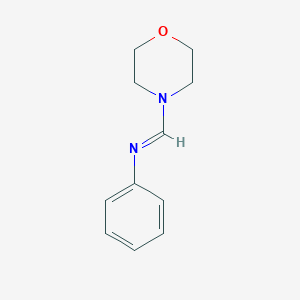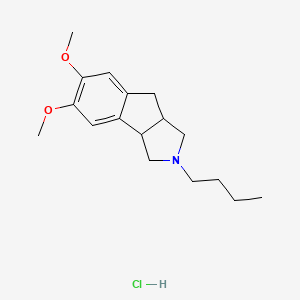
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its indeno-pyrrole core, which is a fused ring system combining an indene and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indeno(1,2-c)pyrrole derivatives typically involves multi-step reactions. One efficient method reported involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of indeno(1,2-c)pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
化学反应分析
Types of Reactions
Indeno(1,2-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
作用机制
The mechanism of action of indeno(1,2-c)pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives act as adrenergic agents, interacting with receptor sites within the adrenergic nervous system. This interaction can result in various physiological responses, such as vasoconstriction, vasodilation, and changes in heart rate and contractility .
相似化合物的比较
Similar Compounds
Indeno(1,2-b)pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atom and the substituents.
Indeno(1,2-c)pyrrole-2(1H)-propanamine:
Uniqueness
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of butyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
61-29-0 |
|---|---|
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC 名称 |
2-butyl-6,7-dimethoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-5-6-18-10-13-7-12-8-16(19-2)17(20-3)9-14(12)15(13)11-18;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChI 键 |
SOBHPRCIZAYEBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC2CC3=CC(=C(C=C3C2C1)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


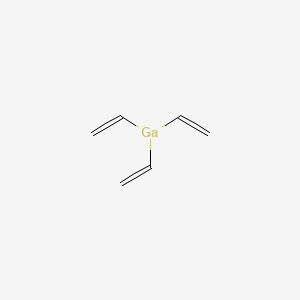
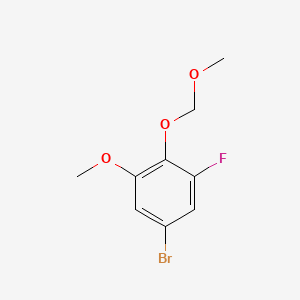
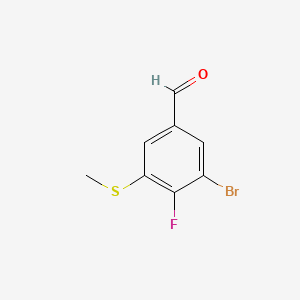
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)
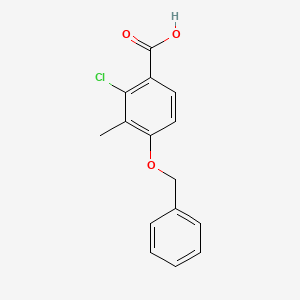
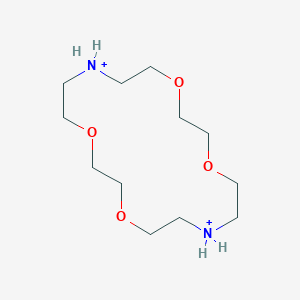

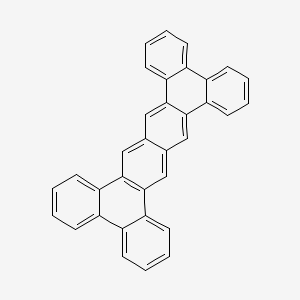
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
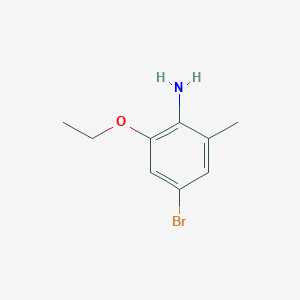
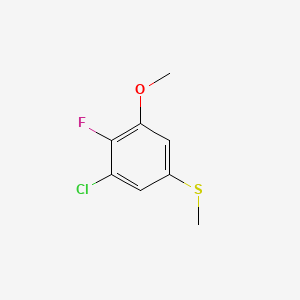
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
